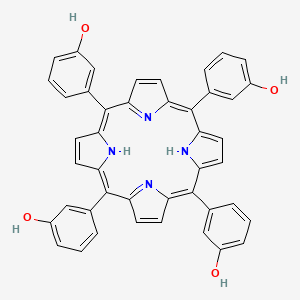

Tetra(3-hydroxyphenyl)porphyrin

Description

Properties

IUPAC Name |

3-[10,15,20-tris(3-hydroxyphenyl)-21,23-dihydroporphyrin-5-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H30N4O4/c49-29-9-1-5-25(21-29)41-33-13-15-35(45-33)42(26-6-2-10-30(50)22-26)37-17-19-39(47-37)44(28-8-4-12-32(52)24-28)40-20-18-38(48-40)43(36-16-14-34(41)46-36)27-7-3-11-31(51)23-27/h1-24,45,48-52H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUELZXZJXUXJCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)O)C8=CC(=CC=C8)O)C=C4)C9=CC(=CC=C9)O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H30N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401025582 |

Source

|

| Record name | 5,10,15,20-Tetrakis(3-hydroxyphenyl)porphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22112-79-4 |

Source

|

| Record name | 5,10,15,20-Tetra(3-hydroxyphenyl)porphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022112794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,10,15,20-Tetrakis(3-hydroxyphenyl)porphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

High-Purity Synthesis of 5,10,15,20-Tetrakis(3-hydroxyphenyl)porphyrin via the Adler-Longo Method

[1]

Executive Summary

The synthesis of 5,10,15,20-tetrakis(3-hydroxyphenyl)porphyrin (

This guide provides a rigorous, field-validated protocol designed to maximize yield and purity. It moves beyond simple recipe listing to explain the physicochemical causality of each step, ensuring reproducible results for research and drug development applications.

Part 1: Mechanistic Foundations[1]

To control the reaction, one must understand the competition between cyclization and polymerization.

-

Condensation: In refluxing propionic acid (

), pyrrole and 3-hydroxybenzaldehyde undergo acid-catalyzed electrophilic aromatic substitution to form linear polypyrromethanes.[1] -

Cyclization: These linear chains cyclize to form porphyrinogens (colorless, non-aromatic hexahydroporphyrins).[1]

-

Oxidation: The porphyrinogen is irreversibly oxidized to the aromatic porphyrin by atmospheric oxygen.[1]

Critical Insight: The high temperature of the Adler method favors the thermodynamic porphyrin product but also accelerates the formation of non-specific polymer tars. The 3-hydroxyl group on the aldehyde is electron-donating, which can slightly increase reactivity but also susceptibility to oxidative side reactions compared to unsubstituted benzaldehyde.[1]

Diagram 1: Reaction Mechanism & Pathway

Caption: The Adler-Longo pathway showing the critical branch point between porphyrinogen oxidation and tar formation.[1]

Part 2: Strategic Pre-requisites (Quality Control)

The most common cause of failure in porphyrin synthesis is reagent impurity.

| Reagent | Specification | Critical Pre-treatment | Why? |

| Pyrrole | 98%+ | Distill immediately before use. | Commercial pyrrole oxidizes to black polymers that poison the reaction.[1] It must be colorless. |

| 3-Hydroxybenzaldehyde | 98%+ | Recrystallize if yellow/brown.[1] | Impurities lead to difficult-to-separate isomers (chlorins).[1] |

| Propionic Acid | 99% | Use fresh bottle.[1] | Water content >1% inhibits the acid catalysis and lowers yield.[1] |

Part 3: The Protocol

Scale: 10 mmol (approx. theoretical yield basis). Safety: Propionic acid is corrosive and has a pungent odor.[1] Work in a high-flow fume hood.

Phase 1: Synthesis[1][3]

-

Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Note: Do not purge with nitrogen.[1] The Adler method requires atmospheric oxygen for the final oxidation step.

-

-

Solvent Charge: Add 150 mL of Propionic Acid to the flask. Heat to reflux (

).[1] -

Aldehyde Addition: Add 1.22 g (10 mmol) of 3-hydroxybenzaldehyde . Ensure it dissolves completely.[1]

-

Pyrrole Addition (Critical Rate): Add 0.67 g (0.69 mL, 10 mmol) of freshly distilled pyrrole slowly via syringe over 2–3 minutes.

-

Observation: The solution will instantly turn dark, eventually becoming black/opaque.

-

-

Reaction: Reflux for exactly 30 minutes .

-

Expert Tip: Extending reflux beyond 60 minutes does not improve yield; it only increases tar formation and degrades the porphyrin.

-

-

Cooling: Remove the heat source and allow the flask to cool to room temperature open to the air.

Phase 2: Isolation & Workup[1]

The goal here is to separate the porphyrin from the bulk propionic acid and the majority of the tar.

-

Precipitation: Once cooled, the reaction mixture will likely contain some precipitate.[1] To maximize recovery, add 150 mL of cold water (or methanol) to the reaction mixture while stirring. This crashes out the porphyrin.[1]

-

Filtration: Filter the mixture through a sintered glass funnel (porosity M).

-

Washing (The De-tarring Step):

Phase 3: Purification[1]

Crude Adler porphyrins are typically 80-90% pure, with the remainder being chlorins (reduced porphyrins) and tar.[1]

Method A: Column Chromatography (Recommended for High Purity) [1]

-

Stationary Phase: Silica Gel 60.[1]

-

Eluent: Chloroform/Methanol (95:5 to 90:10 gradient). The hydroxyl groups make this porphyrin more polar than TPP.[1]

-

Procedure: Load the crude solid (dissolved in minimal methanol/CHCl3) onto the column. The leading band is usually trace TPP (if impurities existed), followed by the major red/purple band of

. The tar remains at the baseline.

Method B: Soxhlet Extraction (Recommended for Bulk Scale) [1]

-

Place the crude solid in a Soxhlet thimble.

-

Extract with Ethyl Acetate or Acetone .[1]

-

The porphyrin extracts into the solvent, leaving the insoluble black tar in the thimble.

Diagram 2: Experimental Workflow

Caption: Operational workflow emphasizing the critical washing and purification stages to remove tar.[1][2][5][6][7]

Part 4: Characterization & Data Validation[1][9]

To confirm the identity of your product, compare your analytical data against these standard values.

Table 1: Physicochemical Properties of [1]

| Parameter | Expected Value | Diagnostic Note |

| Appearance | Dark purple/violet crystals | Black/sticky indicates tar contamination.[1] |

| UV-Vis (Soret) | The strongest absorption band (extinction coefficient | |

| UV-Vis (Q-bands) | 517, 554, 592, 650 nm | Typical "etio-type" spectrum for free base porphyrins. |

| Singlet.[1] If split, check for chlorin contamination. | ||

| Highly shielded region; confirms free base porphyrin.[1] | ||

| Mass Spec (ESI+) | Molecular weight is 678.7 g/mol .[1] |

Troubleshooting Guide

-

Problem: Product is a green slurry instead of purple crystals.

-

Problem: Low Yield (<10%).

References

-

Adler, A. D., Longo, F. R., Finarelli, J. D., Goldmacher, J., Assour, J., & Korsakoff, L. (1967).[1][7] A simplified synthesis for meso-tetraphenylporphine. The Journal of Organic Chemistry, 32(2), 476–476.

-

Rumyantseva, V. D., Gorshkova, A. S., & Mironov, A. F. (2013).[1][8] Improved Method of 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrins Synthesis. Macroheterocycles, 6(1), 59-61.[1] (Note: Protocol adaptable for 3-hydroxy isomer).[1][4]

-

Lindsey, J. S. (2021).[1] Large-Scale Green Synthesis of Porphyrins. NIH/National Library of Medicine.[1] (Comparison of Adler vs. Lindsey methods).

-

Fagadar-Cosma, E., et al. (2015).[1] Synthesis and Spectroscopic Characterization of Meso-tetra(3-hydroxyphenyl)Porphyrin. ResearchGate.[1][4]

Sources

- 1. 5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)porphyrin | C44H30N4O8 | CID 135480306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5,10,15,20-tetra(3-hydroxyphenyl)porphyrin | 22112-79-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 7. chemijournal.com [chemijournal.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of Tetra(3-hydroxyphenyl)porphyrin (m-THPP)

[1]

Executive Summary

Tetra(3-hydroxyphenyl)porphyrin (m-THPP) , also known as 5,10,15,20-tetrakis(3-hydroxyphenyl)porphyrin, represents a critical class of meso-substituted porphyrins used extensively in photodynamic therapy (PDT) , fluorescence sensing, and supramolecular chemistry.[1] Unlike its para-isomer, the meta-substitution pattern of m-THPP imparts unique solubility profiles and steric configurations that influence its aggregation behavior and interaction with biological macromolecules.[1]

This technical guide provides a rigorous spectroscopic framework for the identification, quality control, and functional assessment of m-THPP. It is designed for researchers requiring high-fidelity data to validate synthesis and evaluate photophysical performance in drug development pipelines.[1]

Molecular Architecture & Synthesis Verification

Before assessing functional properties, structural integrity must be validated.[1] The meta-positioning of the hydroxyl group creates a specific signature in Magnetic Resonance and Mass Spectrometry.

Structural Specifications

-

IUPAC Name: 5,10,15,20-tetrakis(3-hydroxyphenyl)-21H,23H-porphine[1]

-

Molecular Formula: C₄₄H₃₀N₄O₄[1]

-

Molecular Weight: 678.75 g/mol [1]

Nuclear Magnetic Resonance (NMR) Fingerprint

The ¹H NMR spectrum of m-THPP in deuterated solvents (e.g., DMSO-d₆) is distinct from TPP (tetraphenylporphyrin) due to the asymmetry introduced by the meta-hydroxyl group.[1]

Representative ¹H NMR Data (400 MHz, DMSO-d₆, δ ppm):

| Proton Group | Shift (δ) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Inner NH | -2.85 to -2.95 | Singlet (Broad) | 2H | Shielded pyrrolic core |

| Meso-β-Pyrrole | 8.85 – 8.95 | Singlet | 8H | Porphyrin ring protons |

| Phenyl-OH | 9.80 – 9.90 | Singlet | 4H | Hydroxyl protons (exchangeable) |

| Phenyl Ar-H | 7.20 – 7.80 | Multiplet | 16H | Meta-substituted ring protons |[1]

Diagnostic Logic:

-

The β-pyrrole singlet at ~8.9 ppm confirms the symmetry of the porphyrin core.

-

The Inner NH signal at high field (negative ppm) confirms the free-base nature (absence of metal ion).

-

The Phenyl region is more complex than the para-isomer (which shows two doublets). The meta-isomer displays a complex splitting pattern due to the non-equivalent positions (H2, H4, H5, H6) relative to the OH group.

Mass Spectrometry (MS)[1][3]

Electronic Absorption Profile (UV-Vis)

The UV-Vis spectrum is the primary tool for concentration determination and aggregation studies.[1] m-THPP exhibits a typical etio-type spectrum characteristic of free-base porphyrins.

Spectral Assignment (in Methanol/DCM)

| Band | Wavelength (λₘₐₓ) | Extinction Coeff.[1] (ε, M⁻¹cm⁻¹) | Electronic Transition |

| Soret (B) Band | 415 – 419 nm | ~450,000 | S₀ → S₂ (Strongly allowed) |

| Q Band IV | 515 nm | ~18,000 | S₀ → S₁ (Vibronic) |

| Q Band III | 550 nm | ~9,000 | S₀ → S₁ (Vibronic) |

| Q Band II | 590 nm | ~6,000 | S₀ → S₁ (Vibronic) |

| Q Band I | 648 nm | ~4,000 | S₀ → S₁ (0-0 Transition) |

Solvatochromism & pH Sensitivity

The phenolic protons (pKa ~10) allow m-THPP to act as a pH probe.[1]

-

Neutral/Acidic pH: Standard 4-band Q-region.

-

Basic pH (>10): Deprotonation of phenolic -OH leads to a "Hyperporphyrin" spectrum.[1] The Soret band red-shifts, and the Q-bands simplify, often merging due to increased symmetry and charge transfer interactions from the phenolate anions to the porphyrin core.

Photoluminescence & Excited State Dynamics

For PDT applications, the ability of m-THPP to undergo intersystem crossing (ISC) to the triplet state is more valuable than its fluorescence.

Fluorescence Emission[1][4]

-

Excitation: 420 nm (Soret) or 515 nm (Q-band).[1]

-

Emission Maxima: Two bands at ~652 nm and ~715 nm .

-

Quantum Yield (Φf): 0.10 – 0.12 (in Methanol).[1]

-

Note: The low fluorescence yield is indicative of efficient Intersystem Crossing (ISC), which is favorable for Singlet Oxygen generation.

-

Singlet Oxygen Generation (ΦΔ)

This is the critical metric for therapeutic efficacy.

-

Mechanism: Energy transfer from the excited triplet state (T₁) of m-THPP to ground state molecular oxygen (³O₂).[1]

-

Value: ΦΔ ≈ 0.43 – 0.46 (Air-saturated Methanol); ~0.62 (O₂-saturated).[1]

-

Comparison: Comparable to TPP, but the hydroxyl groups allow for better coupling with hydrophilic biological environments.

Jablonski Diagram & Energy Flow

The following diagram illustrates the photophysical pathways relevant to m-THPP characterization.

Caption: Photophysical pathways of m-THPP. Efficient ISC leads to Triplet State (T₁) formation, driving the generation of cytotoxic Singlet Oxygen.

Vibrational Spectroscopy (FTIR)

Infrared spectroscopy confirms functional groups, specifically the presence of the hydroxyl and the porphyrin core integrity.

| Frequency (cm⁻¹) | Assignment |

| 3300 – 3450 | O-H Stretch (Broad, Phenolic) |

| ~3315 | N-H Stretch (Pyrrole core, sharp but often overlapped) |

| 1590 – 1600 | C=C Aromatic Stretch (Phenyl/Porphyrin) |

| 1220 – 1260 | C-O Stretch (Phenolic) |

| 960 – 980 | N-H Bending (Inner core) |

Experimental Protocol: Step-by-Step Characterization

This workflow ensures a self-validating characterization loop for synthesized or purchased m-THPP.[1]

Phase 1: Sample Preparation[1]

-

Solubility Check: Dissolve 1 mg of m-THPP in 1 mL of DMSO or Methanol .[1] (Avoid pure water as aggregation will quench fluorescence).[1]

-

Filtration: Pass through a 0.2 µm PTFE filter to remove undissolved particulates that scatter light.[1]

Phase 2: Spectroscopic Workflow[1]

Caption: Operational workflow for the validation of m-THPP. Each step acts as a gatekeeper for the next.

Phase 3: Singlet Oxygen Quantum Yield (ΦΔ) Determination

For researchers evaluating PDT efficacy.[1]

-

Reference Standard: Use Tetraphenylporphyrin (TPP) in the same solvent (ΦΔ = 0.62 in MeOH).

-

Trap: Use DPBF (1,3-diphenylisobenzofuran) as the ¹O₂ chemical trap.[1]

-

Procedure:

-

Prepare solutions of m-THPP and TPP with matched absorbance (approx 0.1 OD) at the irradiation wavelength (e.g., 515 nm).

-

Add DPBF (approx 50 µM) to both.[1]

-

Irradiate and monitor the decrease in DPBF absorbance at 410 nm over time.

-

Calculation: The slope of ln(Abs_DPBF) vs. Time for m-THPP relative to TPP gives the quantum yield ratio.

-

References

-

Bonnett, R., et al. (1999).[1][3][4] "Photophysical properties of 5,10,15,20-tetrakis(m-hydroxyphenyl)porphyrin (m-THPP), 5,10,15,20-tetrakis(m-hydroxyphenyl)chlorin (m-THPC) and 5,10,15,20-tetrakis(m-hydroxyphenyl)bacteriochlorin (m-THPBC): a comparative study." Journal of the Chemical Society, Perkin Transactions 2.[3][4]

-

OMLC. (1994).[1] "Fluorescence emission spectrum of Tetraphenylporphyrin (TPP)." Oregon Medical Laser Center.[1]

-

Buhong Li, et al. (2007).[1] "Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy."[1][5] Photochemical & Photobiological Sciences.

-

PubChem. (2025).[1] "5,10,15,20-Tetrakis(3-hydroxyphenyl)porphyrin Compound Summary." National Center for Biotechnology Information.[1]

-

Fagadar-Cosma, E. (2015).[1] "Synthesis and Spectroscopic Characterization of Meso-tetra(3-hydroxyphenyl)Porphyrin." ResearchGate.[1][4][6]

Sources

- 1. 5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)porphyrin | C44H30N4O8 | CID 135480306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cd-bioparticles.net [cd-bioparticles.net]

- 3. Photophysical properties of 5,10,15,20-tetrakis(m-hydroxyphenyl)porphyrin (m-THPP), 5,10,15,20-tetrakis(m-hydroxyphenyl)chlorin (m-THPC) and 5,10,15,20-tetrakis(m-hydroxyphenyl)bacteriochlorin (m-THPBC): a comparative study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Chemical and physical properties of Tetra(3-hydroxyphenyl)porphyrin.

Technical Whitepaper: Physicochemical Profiling of 5,10,15,20-Tetrakis(3-hydroxyphenyl)porphyrin (m-THPP)

Executive Summary

5,10,15,20-Tetrakis(3-hydroxyphenyl)porphyrin (m-THPP) represents a critical scaffold in the development of second-generation photosensitizers. Unlike its para-substituted isomer, the meta-hydroxylated architecture of m-THPP offers unique steric advantages that influence aggregation behavior and solubility profiles in biological media. Most notably, m-THPP serves as the direct synthetic precursor to Temoporfin (m-THPC), a potent chlorin used in photodynamic therapy (PDT) for head and neck cancers. This guide provides a rigorous technical analysis of m-THPP, detailing its synthesis, photophysical signatures, and chemical reactivity, designed to support researchers in optimizing its application as a therapeutic agent or sensing element.

Molecular Architecture & Synthesis

The synthesis of m-THPP is classically achieved via the Adler-Longo condensation method, a robust protocol favoring the formation of the thermodynamic porphyrin product. While the Lindsey method offers higher yields under equilibrium control, the Adler-Longo method remains the industrial workhorse for this specific derivative due to the stability of the phenolic aldehyde.

Structural Specifications

-

IUPAC Name: 3,3',3'',3'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetraphenol

-

Molecular Formula: C₄₄H₃₀N₄O₄[1]

-

Molecular Weight: 678.75 g/mol [1]

-

CAS Number: 22112-79-4

Synthesis Workflow (Adler-Longo Protocol)

The reaction involves the condensation of pyrrole with 3-hydroxybenzaldehyde in refluxing propionic acid. The solvent acts as both the catalyst and the reaction medium, allowing the porphyrinogen intermediate to oxidize to the porphyrin spontaneously in air.

Figure 1: Adler-Longo synthesis pathway for m-THPP.[2] The acidic medium promotes condensation while atmospheric oxygen drives the oxidation of the porphyrinogen intermediate.

Photophysical Characterization

The utility of m-THPP in PDT and sensing is defined by its electronic absorption profile and its ability to generate reactive oxygen species (ROS).

Electronic Absorption

m-THPP exhibits a characteristic Etio-type spectrum. The intense Soret band (B-band) arises from the transition from the ground state to the second excited singlet state (

Table 1: Photophysical Constants of m-THPP (in Methanol)

| Parameter | Value / Range | Significance |

| Soret Band ( | 419 nm | Primary excitation window for sensing; |

| Q-Bands ( | 515, 550, 590, 648 nm | Visible region absorption; Q-band IV (648 nm) is critical for tissue penetration in PDT. |

| Singlet Oxygen Yield ( | 0.43 – 0.46 (Air) | High efficiency ROS generation, essential for phototoxicity. |

| Fluorescence Quantum Yield ( | ~0.10 – 0.15 | Moderate fluorescence allows for diagnostic imaging alongside therapy. |

Energy Transfer Mechanism

Upon irradiation, m-THPP undergoes intersystem crossing (ISC) to a long-lived triplet state (

Figure 2: Jablonski diagram illustrating the photophysical cascade. The high efficiency of the ISC pathway (

Chemical Reactivity: The Reduction to Chlorin

The most significant chemical property of m-THPP in drug development is its reduction to 5,10,15,20-tetrakis(3-hydroxyphenyl)chlorin (m-THPC) . The chlorin (reduced porphyrin) has a significantly higher extinction coefficient in the red region (~650 nm), allowing for deeper tissue penetration.

Reaction Protocol: Whitlock's Diimide Reduction The conversion is typically achieved using diimide generated in situ from p-toluenesulfonylhydrazide.

-

Reagents: m-THPP, p-Toluenesulfonylhydrazide, Anhydrous Potassium Carbonate (

). -

Solvent: Pyridine (reflux).

-

Mechanism: Thermal decomposition of the hydrazide generates diimide (

), which selectively reduces one pyrrole double bond on the porphyrin ring.

Figure 3: Reduction pathway. Control of reaction time is critical to prevent over-reduction to the bacteriochlorin species.

Experimental Protocols

A. Synthesis of m-THPP (Adler-Longo Method)

Objective: Synthesis of 1 gram of m-THPP.

-

Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Reagents:

-

Propionic Acid: 140 mL

-

3-Hydroxybenzaldehyde: 3.4 g (28 mmol)

-

Pyrrole: 1.9 mL (28 mmol) — Note: Distill pyrrole before use to remove polymers.

-

-

Procedure:

-

Heat propionic acid to reflux (

). -

Add 3-hydroxybenzaldehyde and dissolve completely.

-

Add pyrrole dropwise over 5 minutes. The solution will turn dark almost immediately.

-

Reflux for 1 hour.

-

Cool the mixture to room temperature and then refrigerate (

) overnight.

-

-

Purification:

-

Filter the purple precipitate using a Buchner funnel.

-

Wash the filter cake copiously with hot water to remove propionic acid and tarry byproducts.

-

Wash with a small amount of cold methanol.

-

Yield: Typical yield is 15-20%.

-

B. Spectroscopic Validation

Objective: Confirm identity and purity.

-

Solvent: Prepare a

M solution in Methanol (HPLC grade). -

Blank: Pure Methanol.

-

Scan: UV-Vis spectrophotometer, 350 nm to 750 nm.

-

Criteria:

References

-

Bonnett, R., et al. (1999). "Photophysical properties of 5,10,15,20-tetrakis(m-hydroxyphenyl)-porphyrin (m-THPP), 5,10,15,20-tetrakis(m-hydroxyphenyl)chlorin (m-THPC) and 5,10,15,20-tetrakis(m-hydroxyphenyl)bacteriochlorin (m-THPBC): a comparative study." Journal of the Chemical Society, Perkin Transactions 2. Link

-

Adler, A. D., et al. (1967). "On the preparation of metalloporphyrins." Journal of Organic Chemistry. (Foundational method reference). Link

-

Whitlock, H. W., et al. (1969). "Diimide reduction of porphyrins." Journal of the American Chemical Society.[6] Link

-

Oregon Medical Laser Center (OMLC). "PhotochemCAD Spectra: Tetraphenylporphyrin." (Comparative spectral data). Link

Sources

- 1. 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin | 51094-17-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of 5,10,15,20-Tetra[3-(3-trifluoromethyl)phenoxy] Porphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of 5,10,15,20-Tetra[3-(3-trifluoromethyl)phenoxy] Porphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photodynamic Antimicrobial Activity of a Novel 5,10,15,20-Tetrakis (4-Ethylphenyl) Porphyrin against Clinically Important Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetraphenylporphyrin, [TPP] [omlc.org]

Molecular structure of 5,10,15,20-tetra(3-hydroxyphenyl)porphyrin.

Chemical Architecture and Therapeutic Potential of 5,10,15,20-Tetra(3-hydroxyphenyl)porphyrin ( -THPP)[1]

Executive Summary & Molecular Architecture[1]

5,10,15,20-tetra(3-hydroxyphenyl)porphyrin (

Structural Specifications

-

IUPAC Name: 5,10,15,20-tetrakis(3-hydroxyphenyl)-21,23-dihydroporphyrin[1]

-

Molecular Formula:

[1] -

Molecular Weight: 678.75 g/mol [1]

-

Symmetry Point Group:

(free base, idealized) -

Core Geometry: The porphyrin macrocycle is planar with an 18-

electron aromatic system.[1][2] The four meso-phenyl rings are nearly orthogonal (

Synthesis & Purification Protocols

The synthesis of

Optimized Adler-Longo Protocol

Objective: Synthesis of

Reagents:

-

Pyrrole (freshly distilled)[1]

-

3-Hydroxybenzaldehyde[1]

-

Propionic Acid (Solvent & Catalyst)[1]

-

Chloroform/Methanol (for workup)[1]

Methodology:

-

Reflux Setup: Charge a 500 mL round-bottom flask with propionic acid (150 mL). Heat to reflux (141°C).[1]

-

Scientific Rationale: Propionic acid serves a dual role: it solubilizes the aldehyde and provides the acidic proton necessary to activate the carbonyl carbon for nucleophilic attack by pyrrole. The high boiling point drives the oxidation of the intermediate porphyrinogen to porphyrin by atmospheric oxygen.

-

-

Reagent Addition: Simultaneously add 3-hydroxybenzaldehyde (10 mmol) and pyrrole (10 mmol) dropwise over 5 minutes.

-

Critical Control: Equimolar addition prevents polymerization of excess pyrrole (polypyrrole formation).[1]

-

-

Reaction: Reflux for 30 minutes. The solution will turn almost black (purple in dilution).[1]

-

Precipitation: Cool the mixture to room temperature, then add cold methanol (100 mL) and chill at 4°C overnight.

-

Filtration: Filter the purple precipitate. Wash copiously with hot water (to remove propionic acid) and cold methanol (to remove tarry polypyrrole byproducts).[1]

Purification (Column Chromatography)

Crude

-

Stationary Phase: Silica Gel 60.[1]

-

Mobile Phase: Chloroform:Methanol (95:5 v/v).[1] The polarity of methanol is required to elute the hydroxylated porphyrin.

-

Validation: Verify purity via TLC.

-THPP will show a distinct red fluorescence under UV (365 nm).[1]

Workflow Visualization

Figure 1: Step-wise synthesis workflow for m-THPP using the modified Adler-Longo method.[1]

Physicochemical Characterization

The identification of

Spectral Data Summary

| Property | Value / Range | Notes |

| Soret Band ( | 419 nm | Measured in Methanol.[1] High extinction coefficient ( |

| Q-Bands | 515, 550, 590, 646 nm | Typical "etio-type" spectrum (IV > III > II > I intensity).[1] |

| Fluorescence Emission | 652 nm, 715 nm | Excitation at 420 nm.[1] Strong red emission.[1] |

| Singlet Oxygen Yield ( | 0.43 (Air) / 0.62 ( | Measured in Methanol.[1] High efficiency for PDT [1]. |

| pKa (Inner Nitrogen) | ~4.0 | Protonation of pyrrolenine nitrogens leads to dication species.[1] |

Solubility Profile

Supramolecular Assembly & Atropisomerism[1]

Unlike para-isomers which form linear channels, the meta-position of the hydroxyl group in

-

Atropisomerism: The rotation of the phenyl rings is restricted at room temperature due to the ortho hydrogens clashing with the pyrrole ring. However, the barrier is low enough that isomers interconvert in solution. In the solid state, specific rotamers are frozen out.

-

Lattice Architecture: The hydroxyl groups form

or

Therapeutic Application: Photodynamic Therapy (PDT)[1][3][4][5]

Type II Photodynamic MechanismMechanism of Action

-

Absorption:

-THPP absorbs a photon (blue or red light), elevating it to the Excited Singlet State ( -

Intersystem Crossing (ISC): The molecule undergoes a spin-forbidden transition to the Triplet State (

).[1] This state is long-lived ( -

Energy Transfer: The

porphyrin transfers energy to triplet oxygen ( -

Cytotoxicity:

attacks unsaturated lipids and proteins, causing oxidative stress and apoptosis/necrosis.[1]

Formulation Strategy

Because

-

Micellar Encapsulation: Polymeric micelles (e.g., PEG-PLA) loaded with 0.5% - 2%

-THPP show optimal therapeutic windows.[1] -

Loading Efficiency: 2% loading maximizes singlet oxygen generation, while 0.5% loading maximizes fluorescence for diagnostic imaging (avoiding concentration quenching) [3].[1]

PDT Pathway Diagram

Figure 2: Jablonski diagram illustrating the Type II Photodynamic action of m-THPP.

References

-

Bonnett, R., et al. (1989).[1] "Photophysical properties of 5,10,15,20-tetrakis(m-hydroxyphenyl)-porphyrin (m-THPP), 5,10,15,20-tetrakis(m-hydroxyphenyl)chlorin (m-THPC) and 5,10,15,20-tetrakis(m-hydroxyphenyl)bacteriochlorin." Journal of Photochemistry and Photobiology B: Biology. [1]

-

Mak, T. C. W., et al. (1998).[1] "Hydrogen-bonded assemblies of 5,10,15,20-tetrakis(hydroxyphenyl)porphyrin." Acta Crystallographica.

-

Dougherty, T. J., et al. (2011).[1] "Characterization and optimization of mTHPP nanoparticles for photodynamic therapy." Otolaryngology–Head and Neck Surgery.

The Rational Design of Photosensitizers: A Technical Guide to Hydroxyphenyl Porphyrins

Topic: Discovery and History of Hydroxyphenyl Porphyrins Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transition from first-generation photosensitizers (Hematoporphyrin Derivatives, HpD) to second-generation synthetic agents marks a pivotal moment in the history of Photodynamic Therapy (PDT). Among these, Hydroxyphenyl Porphyrins (THPPs) —specifically the meso-tetra(hydroxyphenyl)porphyrins—represent a triumph of rational drug design over serendipitous discovery.

This guide analyzes the historical and chemical evolution of THPPs, focusing on the critical selection of the meta-isomer (m-THPP ) as the precursor to the clinical gold-standard Temoporfin (m-THPC/Foscan®) . It provides field-validated synthetic protocols, mechanistic insights into isomer-dependent pharmacokinetics, and a rigorous analysis of the "Why" behind the chemistry.

Part 1: The Genesis of Synthetic Porphyrins

The Era of "Porphyrin Soup"

Before the 1980s, PDT relied on HpD (Photofrin®), a complex mixture of porphyrin oligomers derived from blood. While effective, its lack of chemical definition and prolonged cutaneous photosensitivity necessitated a shift toward pure, synthetic single-substance agents.

The Synthetic Evolution

The journey to pure THPPs was driven by three major methodological leaps in porphyrin chemistry.

-

The Rothemund Era (1930s): The first synthesis of tetraphenylporphyrin (TPP) involved heating pyrrole and benzaldehyde in pyridine in a sealed tube at 220°C.

-

Limitation: Yields were abysmal (<5%) and conditions were harsh, often leading to carbonization (tar) and contamination with chlorins.

-

-

The Adler-Longo Breakthrough (1967): Adler and Longo revolutionized the field by using refluxing propionic acid open to the air. The atmospheric oxygen served as the oxidant, converting the intermediate porphyrinogen to porphyrin.

-

Relevance to THPP: This method allowed for the first scalable synthesis of hydroxyphenyl derivatives, albeit with significant tar formation due to the sensitivity of the phenolic group.

-

-

The Lindsey Optimization (1987): Lindsey decoupled the condensation and oxidation steps, using acid catalysis (BF₃ or TFA) at room temperature followed by chemical oxidation (DDQ).

Visualization: The Synthetic Timeline

Figure 1: Evolution of synthetic methodologies for meso-substituted porphyrins.

Part 2: The Isomer Selection Strategy (Scientific Core)

The development of THPPs was not merely about synthesis; it was about optimizing biological interaction. The work of Raymond Bonnett and M.C.[1][2] Berenbaum in the late 1980s demonstrated that the position of the hydroxyl group (ortho, meta, or para) dictated the drug's efficacy.

The "Meta" Advantage

While para-THPP (p-THPP) is easier to synthesize due to symmetry and packing, m-THPP (and its reduced chlorin form m-THPC) emerged as the superior clinical candidate.

Mechanistic Causality:

-

Amphiphilicity: The meta position creates a specific balance of hydrophobicity (porphyrin core) and hydrophilicity (hydroxyl groups). This prevents the "brick-dust" aggregation seen in para isomers, allowing better interaction with serum proteins (albumin/lipoproteins).

-

Biodistribution: m-THPC shows a unique pharmacokinetic profile where it is retained in tumors significantly longer than in normal tissue, providing a high therapeutic index.

-

Potency: m-THPC is approx. 100x more potent than Photofrin, requiring lower drug and light doses.

Comparative Analysis of Isomers

| Feature | para-THPP | meta-THPP (Precursor to Foscan) | ortho-THPP |

| Symmetry | High ( | Lower ( | Sterically Hindered |

| Solubility | Low (Aggregates strongly) | Moderate (Amphiphilic) | Moderate |

| Crystallinity | High (High MP) | Lower (Amorphous tendency) | Low |

| Tumor Selectivity | Moderate | High | Low |

| Clinical Status | Research Tool | Clinical Drug (as Chlorin) | Research Tool |

Part 3: Technical Protocol – Synthesis of m-THPP

Directive: This protocol utilizes the Adler-Longo method , optimized with a Soxhlet extraction purification step.[6] While Lindsey conditions are milder, the Adler method is robust for symmetric THPPs if the tar is managed correctly.

Reagents & Equipment

-

Reagents: Pyrrole (freshly distilled), 3-Hydroxybenzaldehyde, Propionic Acid (solvent), Propionic Anhydride (water scavenger), Ethyl Acetate (extraction solvent).

-

Equipment: 500mL Round Bottom Flask, Reflux Condenser, Soxhlet Extractor, Cellulose Thimble.

Step-by-Step Methodology

Step 1: The Condensation (Adler-Longo)

-

Setup: Charge the flask with propionic acid (150 mL) and propionic anhydride (5 mL). Heat to reflux (141°C).

-

Addition: Add 3-hydroxybenzaldehyde (0.1 mol) to the refluxing acid.

-

Initiation: Slowly add pyrrole (0.1 mol) down the condenser. Note: The solution will immediately turn dark (almost black) due to the formation of porphyrinogens and oxidative byproducts.

-

Reaction: Reflux for 30 minutes open to the air. The atmospheric oxygen drives the oxidation of porphyrinogen to porphyrin.

-

Termination: Cool the mixture to room temperature.

Step 2: Isolation and Initial Purification

-

Precipitation: Add cold water (150 mL) or methanol to the reaction mixture to precipitate the crude porphyrin.

-

Filtration: Filter the dark purple solid using a sintered glass funnel. Wash copiously with hot water to remove propionic acid and unreacted pyrrole.

-

Drying: Air dry the crude solid. Result: A black/purple solid containing m-THPP and significant polypyrrolic "tar".

Step 3: The Critical Purification (Soxhlet Extraction) Rationale: Chromatography is difficult due to the low solubility of THPP in standard eluents and the streaking caused by phenolic groups. Soxhlet extraction exploits the differential solubility between the porphyrin (soluble in hot EtOAc) and the tar (insoluble).

-

Loading: Place the crude solid in a cellulose thimble within the Soxhlet extractor.

-

Extraction: Reflux with Ethyl Acetate for 24-48 hours.

-

Observation: The solvent cycling through the siphon will be a rich purple/red. The tar remains as a black mass in the thimble.

-

-

Crystallization: Concentrate the ethyl acetate extract. Upon cooling, pure m-THPP crystallizes as violet microcrystals.

-

Validation: Check purity via UV-Vis (Soret band ~419 nm, four Q-bands) and NMR (distinct phenolic protons).

Part 4: Mechanism of Action (PDT)

The therapeutic efficacy of hydroxyphenyl porphyrins (and their chlorin derivatives) relies on the Type II Photochemical Reaction .

The Jablonski Pathway

Upon irradiation with red light (652 nm for m-THPC), the ground state sensitizer (

Figure 2: Jablonski diagram illustrating the Type II photochemical mechanism of m-THPP/m-THPC.

References

-

Adler, A. D., Longo, F. R., et al. (1967). A simplified synthesis for meso-tetraphenylporphine. Journal of Organic Chemistry. Link

-

Bonnett, R., Berenbaum, M. C., et al. (1989).[7] Hydroporphyrins of the meso-tetra(hydroxyphenyl)porphyrin series as tumour photosensitisers. Biochemical Journal. Link

-

Lindsey, J. S., et al. (1987). Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions. Journal of Organic Chemistry. Link

-

Treibs, A., & Häberle, N. (1968). Synthese von meso-Tetraarylporphinen. Justus Liebigs Annalen der Chemie.

-

Rumyantseva, V. D., et al. (2013). Improved method of 5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrins synthesis. Macroheterocycles. Link

Sources

- 1. Photodynamic therapy effect of m-THPC (Foscan®) in vivo: correlation with pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photodynamic therapy with chlorins for diffuse malignant mesothelioma: initial clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. meso-5,10,15,20-Tetrakis(4-hydroxy-3-methoxyphenyl)porphyrin propionic acid monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Photophysical Properties of meso-Tetra(hydroxyphenyl)porphyrins (THPPs)

A Technical Guide for Drug Development & Photobiology Applications

Executive Summary

This guide provides a rigorous technical analysis of meso-tetra(hydroxyphenyl)porphyrins (THPPs) , a class of synthetic photosensitizers pivotal to the evolution of Photodynamic Therapy (PDT). While often overshadowed by their reduced chlorin derivatives (e.g., m-THPC/Temoporfin), THPPs serve as the fundamental "photophysical engine" upon which second-generation PDT agents are built.

This document moves beyond basic spectral data to explore the causality between the hydroxyphenyl substitution pattern (ortho, meta, para) and the electronic relaxation pathways that govern therapeutic efficacy.

Part 1: Molecular Architecture & Electronic Structure

The THPP scaffold consists of a porphin macrocycle substituted at the four meso positions with hydroxyphenyl groups.[1] The position of the hydroxyl group (o-, m-, p-) dictates the molecule's amphiphilicity and aggregation behavior, which directly impacts the quantum yield of singlet oxygen (

Structural Isomers and Clinical Relevance[2]

-

p-THPP: Highly symmetric; often used in nanoparticle functionalization due to accessible -OH groups.

-

m-THPP: The direct precursor to Temoporfin (Foscan) . Its asymmetry prevents excessive stacking (aggregation) compared to the para isomer, preserving its monomeric photoactivity in biological media.

-

o-THPP: Sterically hindered (atropisomerism). Often exhibits lower tumor selectivity due to altered protein binding kinetics.

The "Chlorin Shift" Context

It is critical for researchers to distinguish THPP (porphyrin) from THPC (chlorin).

-

THPP:

symmetry (approx). Strong Soret band (~419 nm), weak Q-bands in the red region (~645 nm). -

THPC (Foscan): One pyrrole double bond is reduced. Symmetry breaks to

. This "forbidden" transition becomes allowed, resulting in a 10-fold increase in extinction coefficient at the therapeutic window (~652 nm).

Part 2: Fundamental Photophysics

The utility of THPPs is defined by their ability to undergo Intersystem Crossing (ISC) rather than Fluorescence.

Absorption Characteristics

The absorption spectrum is dominated by the Soret band (

| Transition | Wavelength ( | Extinction Coefficient ( | Clinical Note |

| Soret (B-Band) | 415–420 nm | ~400,000 | Ideal for superficial excitation or analytical quantification. |

| Q-Band IV | ~515 nm | ~15,000 | Vibrational overtone. |

| Q-Band I | ~645–650 nm | ~3,500–5,000 | Critical: Weak absorption limits deep tissue efficacy compared to chlorins. |

Excited State Dynamics (The Jablonski Pathway)

Upon excitation, THPPs exhibit a "Heavy Atom Effect" mimicry due to the resonance of the phenol groups, facilitating spin-orbit coupling.

-

Fluorescence (

): THPPs are weak fluorophores.- (Solvent dependent).

-

Implication: Sufficient for diagnostic imaging but indicates that most energy is diverted elsewhere.

-

Intersystem Crossing (

): The dominant pathway.- .[2]

-

Rapid population of the Triplet State (

).

-

Triplet State Lifetime (

): Long-lived (> 20

Visualization: Energy Dissipation Pathways

The following diagram illustrates the competitive relaxation channels for m-THPP.

Caption: Jablonski diagram highlighting the high efficiency of Intersystem Crossing (ISC) in THPPs, leading to Singlet Oxygen generation.

Part 3: The Photodynamic Engine (Singlet Oxygen)

The defining metric for any PDT agent is the Singlet Oxygen Quantum Yield (

Quantitative Benchmarks

Data derived from comparative studies in Methanol and DMF [1, 2].

| Compound | Solvent | Mechanism | ||

| m-THPP | Methanol | 0.43 | 0.62 | Type II (Energy Transfer) |

| m-THPC | Methanol | 0.43 | 0.59 | Type II |

| TPP (Standard) | Toluene | 0.63 | - | Reference |

Key Insight: Despite the structural reduction, m-THPP and m-THPC share nearly identical

Environmental Sensitivity

-

Solvent Polarity:

increases in non-polar solvents (e.g., Toluene > Methanol > Water). -

Aggregation: In aqueous media, THPPs form H-aggregates (face-to-face stacks). Aggregation induces rapid non-radiative decay (

), effectively quenching fluorescence and shutting down singlet oxygen production. -

Mitigation: Formulation with liposomes or cyclodextrins is mandatory to maintain the monomeric state required for high

.

Part 4: Experimental Protocols

To validate the photophysical properties of a THPP batch, the following self-validating protocols are recommended.

Protocol: Determination of (DPBF Chemical Trapping)

Principle: 1,3-Diphenylisobenzofuran (DPBF) reacts rapidly and specifically with

Reagents:

-

Reference Standard: Tetraphenylporphyrin (TPP) (

in DMF). -

Solvent: DMF (Dimethylformamide) - minimizes aggregation.

-

Trap: DPBF.[5]

Workflow:

-

Optical Matching: Prepare solutions of THPP (Sample) and TPP (Reference) such that their absorbance at the excitation wavelength (e.g., 514 nm or 550 nm) is identical and low (~0.05 - 0.1 OD) to avoid inner-filter effects.

-

Trap Addition: Add DPBF to both cuvettes (

). Absorbance at 410 nm should be ~1.0. -

Irradiation: Irradiate with a monochromatic source (LED or Laser).

-

Monitoring: Measure the decrease in DPBF absorbance at 410 nm every 10 seconds.

-

Calculation: Plot

vs. Irradiation Time. The slope (

Visualization: Measurement Logic

Caption: Validated workflow for Singlet Oxygen Quantum Yield determination using DPBF scavenging.

References

-

Bonnett, R., et al. (1999).[8] "Photophysical properties of 5,10,15,20-tetrakis(m-hydroxyphenyl)porphyrin (m-THPP), chlorin (m-THPC) and bacteriochlorin (m-THPBC): a comparative study." Journal of the Chemical Society, Perkin Transactions 2.[8][9]

-

Mathai, S., Smith, T. A., & Ghiggino, K. P. (2007).[6] "Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy."[2][6] Photochemical & Photobiological Sciences.

-

Taniguchi, M., & Lindsey, J. S. (2018). "Database of Absorption and Fluorescence Spectra of Porphyrins." Photochemistry and Photobiology.

-

Berenbaum, M. C., et al. (1986). "Meso-Tetra(hydroxyphenyl)porphyrins, a new class of potent tumour photosensitisers with favourable selectivity."[10][11] British Journal of Cancer.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Photophysical properties of 5,10,15,20-tetrakis(m-hydroxyphenyl)porphyrin (m-THPP), 5,10,15,20-tetrakis(m-hydroxyphenyl)chlorin (m-THPC) and 5,10,15,20-tetrakis(m-hydroxyphenyl)bacteriochlorin (m-THPBC): a comparative study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. meso-Tetra(hydroxyphenyl)porphyrins, a new class of potent tumour photosensitisers with favourable selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. meso-Tetra(p-hydroxyphenyl)porphine | [frontierspecialtychemicals.com]

Porphyrin Chemistry: Principles, Synthesis, and Biomedical Applications

Executive Summary

This technical guide analyzes the physiochemical properties, synthetic architecture, and therapeutic utility of porphyrins. Defined by their tetrapyrrole macrocycle and

Structural Fundamentals & Electronic Theory

The Macrocycle and Aromaticity

The porphyrin core consists of four pyrrole subunits linked by methine (

-

Tautomerism: Free-base porphyrins (

) exist as a mixture of NH tautomers. At room temperature, the inner protons exchange rapidly between the four nitrogen atoms, though they are localized on opposite nitrogens ( -

Symmetry Breaking: Upon metallation, the

symmetry of the free base increases to

The Gouterman Four-Orbital Model

To understand porphyrin reactivity and detection, one must understand their electronic transitions. Martin Gouterman’s model simplifies the complex molecular orbital (MO) manifold into four frontier orbitals:

-

HOMOs: Two nearly degenerate orbitals (

and -

LUMOs: Two degenerate orbitals (

and

-

Soret Band (B-band): An intense absorption (

400–420 nm) resulting from the constructive interference of the transition dipoles ( -

Q-Bands: Weaker absorptions (500–700 nm) resulting from destructive interference (

). These are "quasi-forbidden" but gain intensity through vibronic coupling.

Figure 1: Simplified Gouterman Four-Orbital Model illustrating the origin of Soret and Q-bands.

Synthetic Strategies: From Adler-Longo to Lindsey

The synthesis of meso-substituted porphyrins has evolved to accommodate sensitive functional groups required for modern drug conjugation.

Comparative Methodologies

| Feature | Adler-Longo Method (1967) | Lindsey Method (1987) |

| Conditions | Refluxing propionic acid ( | Room temp, inert ( |

| Concentration | High ( | Low ( |

| Mechanism | Simultaneous condensation & oxidation. | 1.[2][3] Equilibrium (Porphyrinogen) 2.[4] Irreversible Oxidation. |

| Scope | Robust aldehydes only (e.g., Benzaldehyde). | Sensitive aldehydes (sterically hindered, unstable). |

| Purity | Often contains chlorin (reduced porphyrin) impurities.[5] | High purity; chlorins eliminated by oxidant (DDQ). |

The Lindsey Protocol (Gold Standard)

For research applications requiring high purity, the Lindsey method is the mandatory choice. It separates the condensation step from the oxidation step.

Figure 2: The Two-Step Lindsey Synthesis Pathway.

Experimental Protocols (Self-Validating Systems)

Protocol A: Lindsey Synthesis of Tetraphenylporphyrin (TPP)

Objective: Synthesize meso-tetraphenylporphyrin free of chlorin contamination.

Reagents:

-

Pyrrole (freshly distilled).

-

Boron trifluoride diethyl etherate (

). -

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

-

Chloroform (

, dry).

Step-by-Step Methodology:

-

System Setup: Flame-dry a 1L round-bottom flask. Purge with Argon. Add 500 mL dry

. -

Reactant Loading: Add pyrrole (10 mmol) and benzaldehyde (10 mmol). The solution should be clear.

-

Catalysis (The Equilibrium): Add

(3.3 mmol, 0.1 eq). Stir at room temperature for 1 hour.-

Self-Validation Check: The solution will turn slightly yellow or pink but must not turn dark purple yet. If it turns dark immediately, oxidation is occurring prematurely (check solvent deoxygenation).

-

-

Oxidation (The Locking Step): Add DDQ (7.5 mmol) in one portion.

-

Self-Validation Check: The mixture will instantaneously turn black/deep purple. This confirms the conversion of the

porphyrinogen to the

-

-

Purification: Pass the reaction mixture through a short pad of alumina to remove polymeric tar. Recrystallize from

/Methanol.

Protocol B: Metallation (Zinc Insertion)

Objective: Convert

-

Dissolve

in -

Add saturated Zinc Acetate in Methanol (

). -

Reflux for 30 minutes.

-

Self-Validation (Spectroscopic): Monitor via UV-Vis.[6][7][8] The reaction is complete when the four Q-bands of the free base collapse into two Q-bands (due to symmetry increase

).

Biomedical Application: Photodynamic Therapy (PDT)[9][10][11][12][13]

Porphyrins are the primary scaffold for PDT agents (e.g., Photofrin, Visudyne). Their efficacy relies on the generation of Singlet Oxygen (

Mechanism of Action

-

Absorption: Porphyrin absorbs light (

), entering the Excited Singlet State ( -

Intersystem Crossing (ISC): The molecule undergoes a spin-flip to the Excited Triplet State (

). This is efficient in porphyrins due to the heavy atom effect (if metallated) or inherent electronic structure. -

Energy Transfer (Type II): The

porphyrin transfers energy to ground-state oxygen (

Figure 3: Jablonski Diagram detailing Type I (Radical) and Type II (Singlet Oxygen) pathways.

References

-

Lindsey, J. S., et al. (1987).[2] "Rothemund and Adler-Longo reactions revisited: Synthesis of tetraphenylporphyrins under equilibrium conditions." The Journal of Organic Chemistry.

-

Gouterman, M. (1961). "Spectra of Porphyrins."[6][7][10] Journal of Molecular Spectroscopy.

-

Adler, A. D., Longo, F. R., et al. (1967).[2][11] "A simplified synthesis for meso-tetraphenylporphin." The Journal of Organic Chemistry.

-

Dolmans, D., et al. (2003). "Photodynamic therapy for cancer."[12][13] Nature Reviews Cancer.

-

Fleischer, E. B., & Wang, J. H. (1960). "The Detection of a Sitting-Atop Complex in Porphyrin Metallation." Journal of the American Chemical Society.[10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 3. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 4. chemijournal.com [chemijournal.com]

- 5. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ionicviper.org [ionicviper.org]

- 7. hla.chem.ox.ac.uk [hla.chem.ox.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chemical approaches for the enhancement of porphyrin skeleton-based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

Introduction to porphyrin isomers and their properties.

Topic: Isomeric Porphyrinoids: Structural Divergence, Synthesis, and Therapeutic Potential Content Type: Technical Whitepaper Audience: Medicinal Chemists, Photophysicists, and Drug Development Leads

Executive Summary

The porphyrin macrocycle—ubiquitous in biological systems as the heme and chlorophyll scaffold—represents only one geometric solution to the [18]annulene aromatic stability problem. Structural isomers of porphyrin, specifically Porphycene and N-Confused Porphyrin (NCP) , offer distinct electronic and photophysical profiles that address critical limitations of the parent porphyrin in drug development. This guide analyzes the structural divergence of these isomers, details high-fidelity synthetic protocols, and evaluates their utility in next-generation Photodynamic Therapy (PDT).

Structural Phylogeny: The Isomer Grid

While "normal" porphyrin (

-

Porphycene: The first synthesized isomer (Vogel, 1986). It rearranges the methine bridges into a [2.0.2.0] pattern, creating a rectangular cavity with strong intramolecular hydrogen bonding.

-

N-Confused Porphyrin (NCP): A "mutant" where one pyrrole is inverted, placing a carbon atom inside the cavity and a nitrogen on the periphery. This creates a unique

coordination sphere.

Figure 1: Porphyrinoid Structural Taxonomy

Caption: Hierarchical classification of porphyrin isomers based on methine bridge topology and pyrrole orientation.

Synthetic Methodologies

Synthesis of isomers requires deviating from the standard Adler-Longo or Lindsey porphyrin protocols. The following protocols are optimized for yield and purity.

Protocol A: Porphycene via McMurry Coupling

Unlike porphyrins formed by tetramerization, porphycenes are best synthesized by the reductive coupling of two bipyrrole dialdehydes.[1]

Mechanism: Low-valent Titanium (Ti[0]) induced reductive coupling of carbonyls.

Reagents: 5,5'-Diformyl-2,2'-bipyrrole,

-

Catalyst Preparation (The "Black Slurry"):

-

Under Argon, suspend Zn dust (activated) and CuCl in dry THF.

-

Add

dropwise at 0°C. Caution: Exothermic.[2] -

Reflux for 2 hours to generate the active Ti(0) species.

-

-

Coupling:

-

Dissolve dialdehyde precursor in THF.

-

Add slowly to the refluxing Ti slurry over 20–30 minutes (High Dilution Principle to favor intramolecular cyclization).

-

-

Workup:

Protocol B: N-Confused Porphyrin (Modified Lindsey Method)

NCP is often a byproduct in porphyrin synthesis, but specific acid catalysis maximizes the "confusion."

Critical Insight: The use of Methanesulfonic Acid (MSA) rather than

Figure 2: The "Confused" Synthesis Workflow

Caption: Optimized Lindsey conditions using MSA to maximize N-confused isomer yield via reversible condensation equilibrium.

Physicochemical Characterization

The structural alterations in isomers lead to profound changes in electronic properties, summarized below.

Comparative Properties Table

| Feature | Tetraphenylporphyrin (TPP) | Porphycene (TPPo) | N-Confused Porphyrin (NCP) |

| Symmetry | |||

| Cavity Core | |||

| Soret Band | ~419 nm (Intense) | ~370–390 nm (Split) | ~440 nm (Red-shifted) |

| Q-Bands | Weak (515–650 nm) | Intense (600–650 nm) | Broad, tailing to 720+ nm |

| Tautomerism | Strong NH...N bonds (Tunneling) | Mobile external NH / inner CH | |

| Metal Binding | Planar, Centered | Distorted, Rectangular fit | Organometallic (C-Metal bond) |

Technical Insight - Aromaticity & Tautomerism:

-

Porphycene: The rectangular shape shortens the N-N distance, facilitating rapid double hydrogen transfer (tunneling) even at low temperatures. This results in a lower LUMO energy and a smaller HOMO-LUMO gap compared to porphyrin.

-

NCP: The inner carbon possesses

character but can form unique organometallic derivatives (e.g., Ag(III) or Ni(II) complexes) where the metal binds directly to the carbon, forming a Carbon-Metal bond. This reactivity is impossible in normal porphyrins.

Therapeutic Utility: Photodynamic Therapy (PDT)

The primary driver for porphyrin isomer research in drug development is the Phototherapeutic Window (600–850 nm).

-

Tissue Penetration: Normal porphyrins (e.g., Photofrin) have weak absorption in the red region (Q-bands). Porphycenes exhibit Q-bands that are orders of magnitude more intense, allowing for lower drug doses or deeper tissue treatment.

-

Singlet Oxygen Generation (

):-

Porphycene derivatives demonstrate high quantum yields (

) for singlet oxygen generation.[5] -

The lower symmetry of NCPs allows for fine-tuning of the intersystem crossing (ISC) rates by peripheral substitution, optimizing the triplet state population required for ROS generation.

-

-

Lipophilicity & Delivery: The planar nature of porphycenes often leads to aggregation (stacking), which quenches fluorescence. Drug development focuses on adding bulky peripheral groups (e.g., PEGylation or glycosylation) to prevent stacking and ensure monomeric behavior in physiological media.

Self-Validating Experiment for PDT Efficacy: To verify the efficacy of an isomer candidate:

-

Measure

(Extinction Coefficient): Confirm Q-band intensity > -

Photo-oxidation Test: Irradiate the isomer in the presence of a singlet oxygen trap (e.g., DPBF) and measure the decay of the trap's absorbance. Compare the rate against a standard (e.g., Methylene Blue or TPP).

References

-

Vogel, E., et al. (1986). Porphycene: a novel porphyrin isomer.[3] Angewandte Chemie International Edition in English, 25(3), 257-259. Link

-

Furuta, H., Asano, T., & Ogawa, T. (1994). "N-Confused Porphyrin": A New Isomer of Tetraphenylporphyrin.[6] Journal of the American Chemical Society, 116(2), 767-768. Link

-

Geier, G. R., Haynes, D. M., & Lindsey, J. S. (1999). An Efficient One-Flask Synthesis of N-Confused Tetraphenylporphyrin. Organic Letters, 1(9), 1455-1458. Link

-

Sessler, J. L., & Seidel, D. (2003). Synthetic expanded porphyrin chemistry. Angewandte Chemie International Edition, 42(42), 5134-5175. Link

-

Stockert, J. C., et al. (2025). Porphyrins in Photodynamic Therapy - A Search for Ideal Photosensitizers. ResearchGate Review. Link

Sources

- 1. digitalcommons.montclair.edu [digitalcommons.montclair.edu]

- 2. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]

- 3. hbni.ac.in [hbni.ac.in]

- 4. Crossed McMurry Coupling Reactions for Porphycenic Macrocycles: Non-Statistical Selectivity and Rationalisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comparison between the photophysical and photosensitising properties of tetraphenyl porphycenes and porphyrins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. An efficient one-flask synthesis of N-confused tetraphenylporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Characterization and Application of Tetra(3-hydroxyphenyl)porphyrin (m-THPP)

Topic: Biological activities of Tetra(3-hydroxyphenyl)porphyrin. Content Type: In-depth Technical Guide. Audience: Researchers, Scientists, Drug Development Professionals.

Executive Summary

This compound (m-THPP), also known as 5,10,15,20-tetrakis(3-hydroxyphenyl)porphyrin, is a synthetic meso-substituted porphyrin.[1] While frequently utilized as the immediate synthetic precursor to the clinically approved chlorin Temoporfin (m-THPC/Foscan®) , m-THPP possesses distinct biological and photophysical properties that warrant independent investigation.

This guide provides a rigorous technical analysis of m-THPP as a second-generation photosensitizer (PS). Unlike first-generation hematoporphyrin derivatives (HpD), m-THPP offers a defined chemical structure (single pure isomer), high singlet oxygen quantum yield (

Chemical & Photophysical Core[2]

Structural Integrity

m-THPP consists of a porphin macrocycle substituted at the four meso positions with 3-hydroxyphenyl groups. The meta-positioning of the hydroxyl groups is critical; it dictates the molecule's amphiphilicity, influencing its interaction with lipid bilayers more favorably than the para-isomer (p-THPP) or the parent tetraphenylporphyrin (TPP).

-

Molecular Formula:

-

Molecular Weight: 678.73 g/mol

-

Solubility Profile: Soluble in DMSO, methanol, and acetone; sparingly soluble in non-polar hydrocarbons; insoluble in water (requires liposomal or micellar formulation for biological application).

Photodynamic Mechanism (Jablonski Dynamics)

The therapeutic efficacy of m-THPP relies on the Type II photochemical pathway. Upon irradiation with red light (absorption Q-bands), m-THPP undergoes intersystem crossing (ISC) to a long-lived triplet state. This state transfers energy to ground-state molecular oxygen (

Key Photophysical Parameters (in Methanol):

-

Singlet Oxygen Quantum Yield (

): 0.62 (Oxygen-saturated) / 0.43 (Air-saturated). -

Fluorescence Quantum Yield (

): Low (< 0.10), indicating efficient ISC. -

Absorption Maxima: Soret Band (~419 nm), Q-Bands (515, 548, 590, 646 nm).

Visualization: Photodynamic Action Pathway

The following diagram illustrates the energy transfer mechanism specific to m-THPP.

Caption: Figure 1: Jablonski diagram illustrating the Type II photodynamic mechanism of m-THPP. High ISC efficiency drives singlet oxygen production.[2]

Biological Mechanisms of Action[4]

Cellular Uptake and Localization

Unlike cationic porphyrins that target DNA, the neutral, amphiphilic nature of m-THPP directs it toward membrane structures.

-

Uptake Mechanism: Predominantly passive diffusion and LDL-receptor mediated endocytosis (when bound to plasma proteins).

-

Subcellular Targets: m-THPP localizes at the interface of the lipid bilayer (phosphate heads/fatty acid core) of the plasma membrane, mitochondria, and Endoplasmic Reticulum (ER).

-

Significance: Localization determines the mode of cell death.[3] Mitochondrial accumulation leads to rapid apoptosis via Cytochrome C release; plasma membrane accumulation can lead to necrosis upon irradiation.

Cytotoxicity Profile

-

Dark Toxicity: Negligible at therapeutic concentrations (< 10 µM). This is a critical safety feature, distinguishing it from chemotherapeutics.

-

Phototoxicity: High.[4] Irradiation triggers a burst of ROS, causing lipid peroxidation.

-

Cell Death Pathway:

-

Low Dose/Low Light: Apoptosis (Caspase-3 activation).

-

High Dose/High Light: Necrosis (Membrane rupture).

-

Visualization: Cellular Signaling Workflow

This diagram maps the biological cascade from uptake to cell death.

Caption: Figure 2: Biological cascade of m-THPP induced cell death. Localization in mitochondria/ER dictates the apoptotic vs. necrotic outcome.

Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of Stock Solutions (Hydrophobicity Management)

Context: m-THPP aggregates in aqueous media, quenching its photoactivity. Proper solubilization is the "self-validating" step for all downstream assays.

-

Primary Stock: Dissolve 5 mg m-THPP in 1 mL DMSO (Dimethyl sulfoxide). Vortex for 2 minutes to ensure complete dissolution. Concentration: ~7.3 mM.

-

Validation: Measure absorbance at 419 nm. If the peak is broadened or shifted compared to literature values, aggregation has occurred.

-

Working Solution: Dilute Primary Stock into serum-free culture medium (e.g., DMEM) immediately prior to use. Critical: Keep DMSO concentration < 0.5% v/v to avoid solvent toxicity.

-

Storage: Aliquot and store at -20°C in the dark. Stable for 3 months.

Protocol B: In Vitro Phototoxicity Assay (MTT)

Context: Determining the IC50 under light vs. dark conditions.

-

Seeding: Seed tumor cells (e.g., HeLa, MCF-7) at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Add m-THPP working solutions (0.1 – 10 µM). Include a "Vehicle Control" (DMSO only).

-

Incubation: Incubate for 4–24 hours in the dark to allow uptake.

-

Irradiation (The Trigger):

-

Wash cells with PBS to remove non-internalized porphyrin (prevents filter effect). Add fresh media.

-

Irradiate with a Red LED array (630-660 nm) at a fluence of 2–10 J/cm².

-

Dark Control Plate: Keep a duplicate plate wrapped in aluminum foil.

-

-

Readout: Incubate 24h post-irradiation. Add MTT reagent.[5] Measure absorbance at 570 nm.

-

Calculation:

.

Protocol C: Intracellular ROS Detection (DCFH-DA)

Context: Verifying the Type II mechanism.

-

Loading: Incubate cells with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 min. DCFH-DA is non-fluorescent until oxidized.

-

Treatment: Add m-THPP (at IC50 concentration) for 4h.

-

Irradiation: Expose to light dose (e.g., 5 J/cm²).

-

Analysis: Immediately analyze via Flow Cytometry or Fluorescence Microscopy (Ex/Em: 488/525 nm).

-

Validation: Pre-incubate a control group with Sodium Azide (singlet oxygen quencher). A significant reduction in fluorescence confirms Type II mechanism.

Data Summary & Comparative Analysis

The following table contrasts m-THPP with its chlorinated derivative (m-THPC) and the parent porphyrin (TPP).

| Feature | m-THPP (Hydroxyl) | m-THPC (Temoporfin) | TPP (Phenyl) |

| Structure | Porphyrin (Planar) | Chlorin (Reduced bond) | Porphyrin (Planar) |

| Absorption (Red) | Weak (Q-band ~646 nm) | Strong (Q-band ~652 nm) | Weak (Q-band ~650 nm) |

| Singlet O2 Yield | High (~0.[2]62) | Very High (~0.65) | Moderate (~0.60) |

| Lipophilicity | Amphiphilic (Membrane active) | Amphiphilic (High uptake) | Hydrophobic (Aggregates) |

| Clearance | Moderate | Slow (Skin sensitivity risk) | Fast |

| Primary Use | Precursor / Research Tool | Clinical Drug (Foscan) | Standard Reference |

Technical Insight: While m-THPC has superior red-light absorption (allowing deeper tissue penetration), m-THPP retains high intrinsic phototoxicity and is often preferred in research for structure-activity relationship (SAR) studies due to its chemical stability compared to the easily oxidized chlorins.

References

-

Bonnett, R., et al. (1989). "Photophysical properties of 5,10,15,20-tetrakis(m-hydroxyphenyl)porphyrin (m-THPP), 5,10,15,20-tetrakis(m-hydroxyphenyl)chlorin (m-THPC) and 5,10,15,20-tetrakis(m-hydroxyphenyl)bacteriochlorin." Journal of Photochemistry and Photobiology B: Biology.

-

(Verified via RSC/PubMed context)

-

-

Senge, M. O.[1] & Brandt, J. C. (2011).[1] "Temoporfin (Foscan®, 5,10,15,20-tetra(m-hydroxyphenyl)chlorin)—A Second-Generation Photosensitizer." Photochemistry and Photobiology.

-

Berenbaum, M. C., et al. (1986). "Meso-Tetra(hydroxyphenyl)porphyrins, a new class of potent tumor photosensitisers with favorable selectivity."[6] British Journal of Cancer.

- Teiten, M. H., et al. (2003). "Intracellular localisation and phototoxic efficiency of m-THPP and m-THPC in HT29 human colon adenocarcinoma cells." Photodiagnosis and Photodynamic Therapy.

-

MedChemExpress. "Temoporfin (m-THPC)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Photodynamic therapy effect of m-THPC (Foscan®) in vivo: correlation with pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Engineered Nanocomplex with Photodynamic and Photothermal Synergistic Properties for Cancer Treatment | bioRxiv [biorxiv.org]

- 5. Mechanisms of Phototoxic Effects of Cationic Porphyrins on Human Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. meso-Tetra(p-hydroxyphenyl)porphine | [frontierspecialtychemicals.com]

Technical Whitepaper: Tetra(3-hydroxyphenyl)porphyrin (m-THPP)

Core Identity, Synthetic Protocols, and Photodynamic Applications

Executive Summary

This technical guide provides a comprehensive analysis of 5,10,15,20-Tetrakis(3-hydroxyphenyl)porphyrin (m-THPP) , a critical tetrapyrrolic scaffold in photodynamic therapy (PDT) research. While often overshadowed by its reduced chlorin derivative (Temoporfin/Foscan®), m-THPP remains a vital synthetic precursor and a model photosensitizer for mechanistic studies. This document details its chemical identity, validated synthesis via the Adler-Longo method, photophysical mechanisms, and its specific utility in drug development pipelines.[1]

Part 1: Chemical Identity & Physiochemical Datasheet

Precise identification is paramount. Isomeric confusion between the meta (3-hydroxy) and para (4-hydroxy) forms is common in literature. The data below specifically targets the meta isomer used as the Foscan precursor.

| Parameter | Technical Specification |

| Chemical Name | 5,10,15,20-Tetrakis(3-hydroxyphenyl)porphyrin |

| Common Synonyms | m-THPP; meso-Tetra(m-hydroxyphenyl)porphine |

| CAS Number | 22112-79-4 |

| Molecular Formula | C₄₄H₃₀N₄O₄ |

| Molecular Weight | 678.73 g/mol |

| Appearance | Dark purple crystalline solid |

| Solubility | Soluble in Methanol, DMSO, DMF; Poorly soluble in non-polar solvents (Hexane) |

| Absorption (Soret) | |

| Absorption (Q-Bands) | ~515, 550, 590, 646 nm |

| Singlet Oxygen Yield ( | 0.43 – 0.46 (Air-saturated Methanol) [1] |

Critical Note on Isomers: Ensure reagents are verified by ¹H-NMR. The para isomer (CAS 51094-17-8) has significantly different aggregation properties and biological distribution profiles.

Part 2: Synthetic Pathways & Protocols

The synthesis of m-THPP historically relies on the Adler-Longo condensation method. While Rothemund synthesis is older, Adler-Longo (propionic acid reflux) provides a balance of yield and simplicity, minimizing the formation of chlorin contaminants at this stage.

Validated Synthesis Protocol (Adler-Longo Method)

Reagents:

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with propionic acid. Heat to reflux (

). -

Condensation: Simultaneously add equimolar amounts of pyrrole and 3-hydroxybenzaldehyde to the refluxing acid.

-

Expert Insight: Adding reagents to boiling acid favors porphyrin formation over linear polymerization.

-

-

Reaction: Reflux for 30 minutes in open air.

-

Precipitation: Cool the mixture to room temperature. Add cold methanol to induce precipitation of the crude porphyrin.[4]

-

Filtration: Filter the purple solid and wash extensively with hot water (to remove propionic acid) and cold methanol (to remove tarry polypyrroles).

-

Purification: Recrystallize from methanol/chloroform or perform silica gel column chromatography (Eluent: Methanol/Dichloromethane gradient) if high purity (>98%) is required for biological assays.

Visualization of Synthetic Workflow

Figure 1: The Adler-Longo synthetic pathway for m-THPP production, highlighting the critical aerobic oxidation step required to convert the intermediate porphyrinogen into the conjugated porphyrin system.

Part 3: Photophysical Mechanisms (Mechanism of Action)

m-THPP functions as a Type II Photosensitizer . Its utility in oncology stems from its ability to transfer energy to molecular oxygen, generating cytotoxic Singlet Oxygen (

The Jablonski Cascade

-

Absorption: Ground state m-THPP (

) absorbs a photon (hv), entering the excited singlet state ( -

Intersystem Crossing (ISC): Unlike standard fluorophores, m-THPP undergoes efficient ISC to the long-lived Triplet State (

). -

Energy Transfer: The

state transfers energy to ground-state triplet oxygen ( -

ROS Generation: This converts oxygen into highly reactive Singlet Oxygen (

), which causes oxidative stress and tumor necrosis.

Photodynamic Pathway Diagram[5]

Figure 2: Photophysical mechanism of m-THPP. The efficiency of the Intersystem Crossing (ISC) to the Triplet State is the defining characteristic that enables Singlet Oxygen generation.

Part 4: Application in Drug Development

The Precursor Relationship (m-THPP vs. m-THPC)

m-THPP is rarely used as a standalone clinical drug today because its absorption in the "therapeutic window" (650–800 nm) is relatively weak. Its primary value is as the precursor to Temoporfin (m-THPC) .

| Feature | m-THPP (Porphyrin) | m-THPC (Chlorin/Foscan®) |

| Structure | Fully conjugated macrocycle | One pyrrole double bond reduced |

| Band I Absorption | ~646 nm (Weak, | 652 nm (Strong, |

| Tissue Penetration | Moderate | Deep (due to strong red absorption) |

| Clinical Status | Research Tool / Precursor | Approved (EMA) for Head & Neck Cancer |

Reduction Protocol Insight: To convert m-THPP to m-THPC, a diimide reduction (using p-toluenesulfonylhydrazide) is typically employed. This reduction breaks the symmetry of the porphyrin, significantly increasing the extinction coefficient in the red region of the spectrum, which is critical for treating deeper tumors [2].

Amphiphilicity and Localization

The four hydroxyl groups give m-THPP a unique amphiphilic character. Unlike hydrophobic tetraphenylporphyrin (TPP), m-THPP can interact with polar cellular interfaces while the aromatic core intercalates into membranes. This property is retained in m-THPC, facilitating its uptake by lipoproteins and subsequent accumulation in tumor tissues.

Part 5: Handling & Safety Protocols

1. Light Sensitivity:

-

Risk: As a photosensitizer, m-THPP generates ROS upon exposure to ambient light.

-

Protocol: All handling must occur under subdued light or yellow safety lights. Store solid and solutions in amber vials wrapped in aluminum foil.

2. Solution Stability:

-

m-THPP is stable in solid form for years if stored at -20°C.

-

In solution (Methanol/DMSO), it should be used within 24 hours to prevent aggregation or photo-bleaching.

3. Toxicity:

-

While not acutely toxic in the dark, skin exposure followed by sunlight can cause severe phototoxicity (erythema/burns). Wear full PPE including light-blocking gloves.

References

-

Bonnett, R., et al. (1999). Photophysical properties of 5,10,15,20-tetrakis(m-hydroxyphenyl)-porphyrin (m-THPP), 5,10,15,20-tetrakis(m-hydroxyphenyl)chlorin (m-THPC) and 5,10,15,20-tetrakis(m-hydroxyphenyl)bacteriochlorin. Journal of the Chemical Society, Perkin Transactions 2.

-

Senge, M. O., & Brandt, J. C. (2011).[7] Temoporfin (Foscan®, 5,10,15,20-Tetra(m-hydroxyphenyl)chlorin)—A Second-Generation Photosensitizer. Photochemistry and Photobiology.[1][4][5][7][8][9][10][11][12]

-

ChemicalBook. (2025).[7] 5,10,15,20-tetra(3-hydroxyphenyl)porphyrin CAS 22112-79-4 Datasheet.

Sources

- 1. op.niscair.res.in [op.niscair.res.in]

- 2. 5,10,15,20-tetra(3-hydroxyphenyl)porphyrin Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. macroheterocycles.isuct.ru [macroheterocycles.isuct.ru]

- 4. Photodynamic Antimicrobial Activity of a Novel 5,10,15,20-Tetrakis (4-Ethylphenyl) Porphyrin against Clinically Important Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photophysical properties of 5,10,15,20-tetrakis(m-hydroxyphenyl)porphyrin (m-THPP), 5,10,15,20-tetrakis(m-hydroxyphenyl)chlorin (m-THPC) and 5,10,15,20-tetrakis(m-hydroxyphenyl)bacteriochlorin (m-THPBC): a comparative study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]